molecular formula C23H17Cl3N4OS B11974874 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11974874
M. Wt: 503.8 g/mol
InChI Key: LGXAQGQHXSSSKG-KKMKTNMSSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, chlorobenzyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl and dichlorophenyl groups. The final step involves the formation of the acetohydrazide moiety.

    Preparation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.

    Formation of Acetohydrazide Moiety: The final step involves the reaction of the intermediate compound with 3,4-dichlorobenzaldehyde and hydrazine hydrate under reflux conditions to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or dichlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its anticancer properties, as benzimidazole derivatives have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways: It interferes with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-chlorobenzyl benzimidazole: Similar structure but lacks the acetohydrazide moiety.

    3,4-dichlorophenyl benzimidazole: Similar structure but lacks the chlorobenzyl group.

Uniqueness

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-17-6-2-1-5-16(17)13-30-21-8-4-3-7-20(21)28-23(30)32-14-22(31)29-27-12-15-9-10-18(25)19(26)11-15/h1-12H,13-14H2,(H,29,31)/b27-12+

InChI Key

LGXAQGQHXSSSKG-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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